molecular formula C13H8ClF3O B6381769 3-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ol CAS No. 1261581-45-6

3-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ol

Cat. No.: B6381769
CAS No.: 1261581-45-6
M. Wt: 272.65 g/mol
InChI Key: QKVDMMVNKNLXNS-UHFFFAOYSA-N
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Description

3-Chloro-4’-(trifluoromethyl)[1,1’-biphenyl]-4-ol is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a chloro group at the 3-position and a trifluoromethyl group at the 4’-position of the biphenyl structure, with a hydroxyl group at the 4-position. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4’-(trifluoromethyl)[1,1’-biphenyl]-4-ol typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst. The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of 3-Chloro-4’-(trifluoromethyl)[1,1’-biphenyl]-4-ol may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4’-(trifluoromethyl)[1,1’-biphenyl]-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or sodium thiolate in polar solvents like dimethylformamide.

Major Products:

    Oxidation: Formation of 3-chloro-4’-(trifluoromethyl)[1,1’-biphenyl]-4-one.

    Reduction: Formation of 4’-(trifluoromethyl)[1,1’-biphenyl]-4-ol.

    Substitution: Formation of 3-amino-4’-(trifluoromethyl)[1,1’-biphenyl]-4-ol or 3-thio-4’-(trifluoromethyl)[1,1’-biphenyl]-4-ol.

Scientific Research Applications

3-Chloro-4’-(trifluoromethyl)[1,1’-biphenyl]-4-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4’-(trifluoromethyl)[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    3-Chloro-4’-(trifluoromethyl)[1,1’-biphenyl]: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.

    4’-(Trifluoromethyl)[1,1’-biphenyl]-4-ol: Lacks the chloro group, affecting its overall properties and applications.

    3-Chloro-4’-(methyl)[1,1’-biphenyl]-4-ol: The methyl group instead of the trifluoromethyl group alters the compound’s electronic and steric properties.

Uniqueness: The combination of the chloro, trifluoromethyl, and hydroxyl groups in 3-Chloro-4’-(trifluoromethyl)[1,1’-biphenyl]-4-ol imparts unique chemical and physical properties that distinguish it from other similar compounds. These properties include enhanced stability, reactivity, and potential biological activities, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-chloro-4-[4-(trifluoromethyl)phenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3O/c14-11-7-9(3-6-12(11)18)8-1-4-10(5-2-8)13(15,16)17/h1-7,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVDMMVNKNLXNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)O)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40686089
Record name 3-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261581-45-6
Record name 3-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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